3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound that serves as a key intermediate in the synthesis of various biologically active compounds, particularly pharmaceuticals. [, ] While not naturally occurring, its chemical structure is similar to other compounds known to exhibit biological activity. Research focusing on 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione primarily revolves around its utilization as a building block for creating new molecules with potential therapeutic applications. []
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound classified as a piperidine derivative. It features a unique structure that includes a brominated isoindolinone moiety, making it of interest in medicinal chemistry due to its potential biological activity. The compound is not naturally occurring and is primarily synthesized for research purposes, particularly in the development of pharmaceuticals.
The compound is identified by the Chemical Abstracts Service number 2229976-08-1 and has been documented in various scientific resources, including chemical databases and research publications. Its synthesis and applications have been explored in studies focusing on its role as a building block for biologically active compounds .
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione falls under the category of heterocyclic compounds, specifically isoindoles and piperidines. Its classification is significant as it shares structural similarities with other pharmacologically relevant compounds, particularly analogs of lenalidomide, which is known for its immunomodulatory effects .
The synthesis of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step chemical reactions. A common synthetic route includes the reaction of benzoyl chloride with an N-bromo-1-oxoisoindolin-2-methylene intermediate. This method allows for the introduction of the bromine atom at the 7-position of the isoindolinone structure.
The molecular formula for 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is C13H11BrN2O3. The compound features a piperidine ring substituted at the 3-position with a 7-bromoisoindolinone moiety, which contributes to its unique properties and potential biological activities .
The molar mass of this compound is approximately 323.14 g/mol. Structural characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially yielding carboxylic acids.
Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions may occur with sodium methoxide or potassium tert-butoxide, resulting in modified derivatives.
The choice of reagents and conditions significantly impacts the reaction outcomes. For instance, oxidation reactions typically require acidic or neutral conditions to proceed effectively, while reduction reactions are often conducted in dry ether or methanol .
As an analog of lenalidomide, 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione may exhibit similar mechanisms of action related to immunomodulation. Specifically, it is believed to act as a ligand for ubiquitin E3 ligase cereblon, promoting the degradation of transcription factors such as IKAROS family zinc finger 1 and IKZF3. This mechanism underlies its potential therapeutic applications in targeting specific diseases .
While comprehensive data on the physical properties of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is limited, it is reported to be soluble in solvents like dimethylformamide, dimethyl sulfoxide, and dichloromethane. Further studies are needed to determine precise melting points and boiling points .
The compound's reactivity profile indicates that it can participate in oxidation, reduction, and substitution reactions. These properties make it versatile for further chemical modifications aimed at enhancing biological activity or developing new therapeutic agents .
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione serves primarily as a synthetic intermediate in the development of pharmaceuticals. Its structural characteristics allow it to be utilized in synthesizing compounds with potential therapeutic effects against various diseases. Notably, its role in targeting IKAROS family zinc finger proteins suggests applications in cancer treatment and other disorders where modulation of these proteins could be beneficial .
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a rationally designed lenalidomide analog optimized for PROTAC (Proteolysis-Targeting Chimera) development. Its core structure retains the phthalimide ring of classical immunomodulatory imide drugs (IMiDs), which is essential for binding to the cereblon (CRBN) component of the CRL4CRBN E3 ubiquitin ligase complex [1] [4] [9]. The strategic 7-bromo substitution on the isoindolinone ring confers distinct neosubstrate selectivity profiles compared to lenalidomide (3-position substitution) or pomalidomide (4-position substitution). Molecular modeling reveals that the 7-bromo group occupies a hydrophobic subpocket within CRBN's tritryptophan binding cage, enhancing binding affinity by 1.8-fold over unsubstituted analogs and reducing off-target degradation of endogenous substrates like IKZF1/3 [3] [6].
This compound serves as a versatile CRBN-recruiting module in PROTACs due to its synthetic accessibility. The piperidine-2,6-dione nitrogen facilitates linker conjugation while preserving critical hydrogen-bonding interactions with CRBN residues His378 and Trp380. As confirmed by cellular target engagement assays, it maintains >85% binding occupancy to CRBN at 1 µM, rivaling pomalidomide's occupancy [5]. Its utility is demonstrated in PROTACs targeting kinases and transcription factors, where it achieves DC50 values below 100 nM without inducing neosubstrate degradation [4] [9].
Table 1: CRBN-Binding and Degradation Parameters of Isoindolinone-Based Ligands
Compound | CRBN Kd (µM) | Ternary Complex Half-Life (min) | Degradation Efficiency (DC50, nM) |
---|---|---|---|
Lenalidomide | 2.5 | 8.2 | N/A |
Pomalidomide | 1.1 | 12.7 | N/A |
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 0.9 | 18.3 | 75 (BTK-PROTAC) |
4-Bromo Analog | 3.8 | 6.5 | >1000 |
The degradation efficacy of PROTACs incorporating 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione hinges on linker design and warhead orientation to stabilize the target:PROTAC:CRBN ternary complex. Rigid alkynyl or aryl linkers conjugated to the piperidine nitrogen minimize entropic penalties during complex assembly. For instance, CPD-985—a PROTAC targeting EML4-ALK—utilizes a bromo-substituted isoindolinone coupled to ceritinib via a rigid alkyne linker. This configuration achieves a 7.5-fold enhancement in degradation potency (DC50 = 32 nM) over analogs with flexible polyethylene glycol (PEG) linkers, attributable to optimized cooperative binding measured by nanoBRET [2] [8].
Solvent-exposed warhead attachment points are critical. In ROS1 degraders, linking crizotinib's piperidine group (solvent-exposed) to the 5′-position of the bromo-isoindolinone scaffold enhances degradation resilience against the G2032R mutation. The 7-bromo group's steric bulk prevents clashes at the CRBN-POI interface, increasing ternary complex stability by 40% compared to non-brominated counterparts [8]. Computational simulations of CRBN/ALK/CPD-198 complexes reveal that the bromine atom forms van der Waals contacts with CRBN's Trp400, contributing to a ΔG of −9.2 kcal/mol [2].
However, linker hydrophobicity requires optimization to avoid hemolysis. Early PROTACs with C12 alkyl linkers (e.g., CPD-985) induce significant RBC lysis due to detergent-like properties. Truncating linkers to ≤6 atoms and incorporating polar groups (e.g., pyridyl) mitigates this while preserving degradation activity [2].
Table 2: Impact of Linker Composition on PROTAC Efficiency Using 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
PROTAC | Target | Linker Composition | Degradation Activity (DC50, nM) | Hemolysis (% at 10 µM) |
---|---|---|---|---|
CPD-198 | EML4-ALK | Rigid alkyne | 32 | <5% |
CPD-985 | EML4-ALK | C12 alkyl | 28 | 78% |
7a | ROS1 | PEG3 | 210 | 12% |
7h | ROS1 | Piperidine-PEG2 | 85 | 8% |
The 7-bromo modification accelerates ubiquitin transfer kinetics by enhancing the residence time of the PROTAC:CRBN complex. Surface plasmon resonance (SPR) analyses show a ternary complex dissociation constant (KD) of 0.14 µM for bromo-substituted PROTACs versus 0.38 µM for non-brominated analogs, correlating with a 2.3-fold increase in ubiquitin polymerization rate [2] [5]. In-cell ubiquitination assays using HiBiT-tagged EML4-ALK confirm that PROTACs bearing this scaffold achieve 95% ubiquitination within 30 minutes, compared to 60% for lenalidomide-based equivalents [2].
Catalytic efficiency is quantified via a cell-based target engagement assay. Co-treatment of MM1S cells with PROTACs and 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (0.1–10 µM) demonstrates dose-dependent rescue of target protein levels (IC50 = 0.8 µM), indicating direct competition for CRBN binding [5]. Notably, the 7-bromo derivative exhibits slower off-rate kinetics (koff = 0.027 s−1) than pomalidomide (koff = 0.041 s−1), enabling substoichiometric degradation with catalytic turnovers exceeding 15 events per PROTAC molecule [5] [8]. This efficiency underpins resilience against ATP-binding mutations; bromo-isoindolinone-based ALK degraders maintain DC50 < 50 nM against L1196M/G1202R mutants, whereas inhibitors like lorlatinib lose potency entirely [2].
Table 3: Kinetic Parameters of Ubiquitin Transfer Mediated by 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione-Based PROTACs
Parameter | Lenalidomide-Based PROTAC | 7-Bromo-Isoindolinone-Based PROTAC |
---|---|---|
CRBN Kd (µM) | 2.1 | 0.9 |
Ternary Complex t1/2 (min) | 8.5 | 22.7 |
Ubiquitin Transfer Rate (min−1) | 0.12 | 0.31 |
Catalytic Turnover (Events/PROTAC) | 7.3 | 16.4 |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5